molecular formula C14H13ClN4O2S B2637770 ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 565179-70-6

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B2637770
CAS No.: 565179-70-6
M. Wt: 336.79
InChI Key: VMAIPFWLYBTYKB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazine class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazine heterocyclic core. The structure features a 2-chlorophenyl group at position 3 and an ethyl acetate moiety at position 6 (Fig. 1). Its synthesis likely employs multicomponent reactions (MCRs), a method widely used for triazolothiadiazines due to high atom economy and efficiency . For instance, MCRs involving α-halocarbonyl compounds and 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole derivatives are common . While direct synthesis data for this compound is sparse, analogs (e.g., 4-chlorophenyl or 2,4-dichlorophenyl variants) suggest similar synthetic pathways .

Properties

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-9-8-22-14-17-16-13(19(14)18-9)10-5-3-4-6-11(10)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAIPFWLYBTYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate exhibits several pharmacological properties:

Anticancer Activity

Research indicates that derivatives of the triazolo-thiadiazine scaffold have shown promising anticancer effects. For instance:

  • Compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays .
  • The structure–activity relationship (SAR) studies highlight that modifications on the thiadiazine core can enhance anticancer potency.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

  • Various derivatives have demonstrated activity against bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory responses:

  • Studies suggest that compounds within this class can inhibit inflammatory mediators and pathways involved in chronic inflammation .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes:

  • It has shown activity against carbonic anhydrase and cholinesterase enzymes which are crucial in several physiological processes and disease mechanisms .

Synthesis Routes

The synthesis of this compound can be achieved through several methodologies:

  • Cyclocondensation Reactions : Utilizing 4-amino-3-mercaptotriazoles with various electrophiles to form the triazolo-thiadiazine nucleus.
  • Acid-Catalyzed Cyclization : Involves the reaction of hydrazinyl derivatives with ortho esters to construct the triazole ring .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, derivatives of this compound were synthesized and tested against MCF-7 cells. Results indicated a significant reduction in cell viability at certain concentrations compared to controls. This suggests potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent review highlighted the antimicrobial properties of triazolo-thiadiazine derivatives. This compound was noted for its effectiveness against resistant bacterial strains when modified appropriately .

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-chlorophenyl group distinguishes this compound from analogs. Key comparisons include:

Compound Name (CAS/Ref) Substituents (Position 3) Position 6 Group Melting Point (°C) Solubility Trends
Target compound 2-Chlorophenyl Ethyl acetate Not reported Moderate (polar solvents)
3-(4-Chlorophenyl)-6-phenyl analog (68469-09-0) 4-Chlorophenyl Phenyl Not reported Low (non-polar solvents)
5c () 4-Dichlorophenyl hydrazono Methyl 201–203 Low (dioxane-soluble)
3-Ethyl-6-(4-fluorophenyl) analog 4-Fluorophenyl Ethyl Crystal data Crystalline, DMF-soluble
  • Chlorine vs.
  • Ester Groups : The ethyl acetate moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl or methyl groups .

Multicomponent Reactions (MCRs)

MCRs are pivotal for constructing the triazolothiadiazine core. For example:

  • Pavurala and Vedula synthesized 3-pyrazolyl derivatives via MCRs of α-halocarbonyl compounds, triazole derivatives, and coumarins (yields >85%) .
  • Sujata et al. reported one-pot synthesis of pyrazole-linked triazolothiadiazines using acetic acid catalysis (Scheme 20, ) .

The target compound likely follows similar protocols, substituting 2-chlorophenyl precursors for aryl groups.

Crystallographic Insights

Crystal structures (e.g., ) reveal that the 1,3,4-thiadiazine ring adopts a half-boat conformation , while the triazole ring forms a dihedral angle with the aryl group. This conformation influences packing efficiency and hydrogen-bonding interactions, critical for stability and solubility .

Key Research Findings

Tautomerism and Solvatochromism

Studies on triazolothiadiazine tautomers (e.g., ) show that hydrazone-ketoenamine tautomerism dominates in polar solvents. The ethyl acetate group may stabilize the keto form, altering UV-Vis absorption spectra compared to methyl or phenyl analogs .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine or nitro groups at position 3 enhance antimicrobial and anticancer activities .
  • Ester Flexibility : Ethyl acetate provides metabolic stability over methyl esters, prolonging half-life in vivo .

Biological Activity

Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate (CAS Number: 565179-70-6) is a compound belonging to the class of triazolo-thiadiazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13ClN4O2S
  • Molecular Weight : 320.79 g/mol
  • CAS Number : 565179-70-6

This compound features a triazole ring fused with a thiadiazine moiety, which is responsible for its varied biological activities.

Pharmacological Properties

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • Compounds within the triazolo-thiadiazine family have shown promise as potential anticancer agents. Studies indicate that derivatives can inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to the disruption of microbial cell walls and inhibition of essential enzymes .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on several enzymes including carbonic anhydrase and cholinesterase .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analyses have been crucial in understanding how modifications to the triazolo-thiadiazine structure influence biological activity. Key findings include:

  • Substituents on the phenyl ring significantly affect anticancer potency.
  • The presence of electron-withdrawing groups enhances enzyme inhibition activity.

These insights guide the design of more potent derivatives for targeted therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionInhibition of carbonic anhydrase

Table 2: Structure–Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groupsIncreased potency against cancer cells
Alkyl substituentsEnhanced enzyme inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating various triazolo-thiadiazine derivatives for their anticancer activity, this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to microtubule destabilization and subsequent apoptosis induction in treated cells .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of several thiadiazine derivatives. This compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial spectrum .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core in this compound?

The synthesis typically involves cyclocondensation reactions. For example:

  • Hydrazonoyl halides react with 4-amino-3-mercaptotriazoles under triethylamine catalysis to form the thiadiazine ring. This method allows substitution at the 7-position with arylhydrazono groups .
  • Multi-step sequences starting from 4-thioalkyl phenols can yield triazolo-thiadiazine derivatives via intermediates like 6-aryl-3-substituted phenoxymethyl compounds .
    Key considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side products.

Q. How can X-ray crystallography validate the tautomeric forms and structural stability of this compound?

X-ray diffraction studies reveal:

  • Tautomerism : The 7H tautomer is stabilized in the solid state due to intramolecular hydrogen bonding between the thiadiazine nitrogen and adjacent substituents .
  • Coplanarity : The 2-chlorophenyl group at position 3 exhibits slight deviation from coplanarity (dihedral angle ~15°), influencing electronic conjugation .
    Methodological tip : Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance electrophilicity at the C6-acetate position, facilitating nucleophilic attacks.
  • Steric hindrance : Bulkier substituents at the 3-position reduce reaction rates. For example, replacing 2-chlorophenyl with 2,6-dichlorophenyl lowers yield by ~30% in amidation reactions .
    Experimental design : Use DFT calculations (e.g., B3LYP/6-31G*) to map Fukui indices and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across analogs with similar structures?

Case study: Derivatives with 4-fluorophenyl vs. 2-chlorophenyl substituents show divergent antimicrobial activity despite similar LogP values.

  • Solution : Perform molecular docking to assess binding pocket compatibility. For example, 2-chlorophenyl derivatives exhibit stronger π-π stacking with E. coli DNA gyrase (binding energy: −8.2 kcal/mol vs. −6.9 kcal/mol for 4-fluorophenyl analogs) .
    Data analysis : Use hierarchical clustering to group analogs by electronic descriptors (e.g., Hammett σ constants) and steric parameters (e.g., Taft Es values).

Q. How can computational reaction path searching accelerate the discovery of novel derivatives?

  • ICReDD’s approach : Combine quantum chemical calculations (e.g., artificial force-induced reaction method) with experimental feedback to predict viable pathways. For example, cyclization steps involving thiadiazine formation show activation energies <25 kcal/mol under solvent-free conditions .
  • Automation : Employ high-throughput screening (HTS) with microreactors to test predicted pathways. A recent study achieved 85% accuracy in predicting regioselectivity for triazolo-thiadiazine derivatives .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing tautomeric equilibria in solution?

  • NMR spectroscopy : 1H^1H-NMR in DMSO-d6 reveals dynamic tautomerism via broadened signals for NH protons.
  • UV-Vis spectroscopy : pH-dependent λmax shifts (e.g., 290 nm → 315 nm in acidic media) indicate protonation at N7 .
    Advanced tip : Use 1H^1H-15N^{15}N HMBC to correlate NH protons with nitrogen nuclei in the triazole ring .

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Case study : The condensation of 3-(2-chlorophenyl)-1,2,4-triazole with ethyl 2-bromoacetate in DMF requires:
    • Temperature : 80–90°C (lower temps lead to incomplete cyclization).
    • Catalyst : K2CO3 (1.2 equiv.) improves yield to 78% vs. 52% without base .
      Scale-up protocol : Use flow chemistry reactors to maintain consistent heat distribution and reduce side reactions .

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